2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid
Description
2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid is a brominated derivative of tartaric acid, where two 4-bromobenzoyl groups are esterified to the hydroxyl groups of the central butanedioic acid backbone. This compound is structurally related to chiral resolving agents used in pharmaceutical synthesis, such as di-p-toluoyl-tartaric acid derivatives. While specific data for this brominated variant are sparse in the provided evidence, its structural analogs (e.g., 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid) are well-documented in regulatory and synthetic chemistry contexts .
Key properties inferred from analogs include:
- Molecular formula: Likely C₂₀H₁₆Br₂O₈ (assuming substitution of methyl with bromine in the benzoyl group).
- Chirality: The stereochemistry (2S,3S or 2R,3R) would critically influence its application in enantiomeric resolution.
- Reactivity: Bromine’s electronegativity and bulk may enhance electrophilic properties compared to methyl-substituted analogs.
Properties
IUPAC Name |
2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKGOQEVATOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid typically involves the esterification of succinic acid with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Bromine oxides and carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The succinic acid backbone can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl vs. Bromo Substituents
The closest analog is (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid (CAS 32634-68-7), a widely used chiral resolving agent. Key comparisons are summarized below:
Functional Group Comparison: Bromobenzoyl vs. Other Acyloxy Groups
4-Methylbenzoyl Derivatives: Exhibit superior solubility in polar solvents (e.g., ethanol, acetone) due to methyl’s hydrophobicity . Used in asymmetric catalysis for resolving racemic mixtures .
4-Bromobenzoyl Derivatives: Bromine’s inductive effect may increase acidity of the carboxylic acid groups, enhancing hydrogen-bonding interactions in crystal lattices. Potential for halogen bonding, which could improve selectivity in co-crystallization processes .
Unsubstituted Benzoyl Analog :
- Simpler derivatives (e.g., di-benzoyltartaric acid) lack steric or electronic modulation, reducing enantioselectivity in resolution applications.
Biological Activity
2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological targets, making it a subject of interest in pharmaceutical and biochemical research.
- Molecular Formula : C16H12Br2O6
- Molecular Weight : 452.07 g/mol
- IUPAC Name : 2,3-bis(4-bromobenzoyloxy)butanedioic acid
The biological activity of 2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid primarily involves its role as an inhibitor of specific enzymes. It is believed to interact with the active sites of these enzymes, thereby blocking substrate access and inhibiting catalytic activity. This mechanism is significant in various therapeutic contexts, particularly in cancer and inflammatory diseases.
Antitumor Activity
Research has indicated that 2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Study Findings : A study on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM) and increased markers of apoptosis such as cleaved caspase-3 and PARP .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of 2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid resulted in decreased levels of TNF-α and IL-6, suggesting its potential utility in treating inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | Human breast cancer cells | Induction of apoptosis (IC50 = 25 µM) | |
| Anti-inflammatory | LPS-induced mouse model | Decreased TNF-α and IL-6 levels |
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